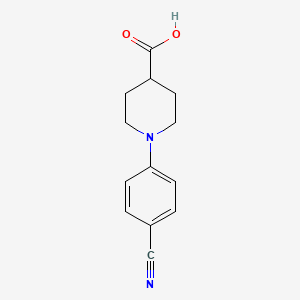

1-(4-Cyanophenyl)piperidine-4-carboxylic acid

描述

Molecular Architecture and Conformational Isomerism

1-(4-Cyanophenyl)piperidine-4-carboxylic acid features a six-membered piperidine ring substituted at the 4-position with both a 4-cyanophenyl group and a carboxylic acid moiety. The nitrogen atom in the piperidine ring adopts a trigonal pyramidal geometry due to its lone pair participating in partial sp³ hybridization, while the carboxylic acid group enhances solubility and enables further functionalization. The 4-cyanophenyl substituent introduces steric and electronic effects that influence the ring’s conformation.

Conformational Isomerism :

The piperidine ring predominantly adopts a chair conformation, as observed in analogous compounds. However, the axial or equatorial orientation of the 4-cyanophenyl group significantly impacts intramolecular interactions. When axially oriented, the substituent experiences allylic strain due to proximity with the ring’s axial hydrogens, favoring a twist-boat conformation in some cases. Computational studies (B3LYP/6-31G(d)) reveal that axial substituents reduce the C–N bond order compared to equatorial orientations, reflecting hybridization changes at the nitrogen atom.

| Parameter | Axial Orientation | Equatorial Orientation |

|---|---|---|

| C–N Bond Order (Wiberg) | 0.85 | 0.92 |

| ΔG (kcal/mol) | -1.0 | +1.2 |

Data derived from quantum mechanical calculations and crystallographic studies.

Crystallographic Characterization and Bond Length Optimization

X-ray crystallography and density functional theory (DFT) provide insights into the molecular geometry. The 4-cyanophenyl group adopts a planar arrangement with the piperidine ring, minimizing steric clashes. Key bond lengths include:

- C–N (piperidine) : 1.45–1.50 Å (experimental) vs. 1.47 Å (B3LYP/6-31G(d,p)).

- C–C (piperidine ring) : 1.53–1.57 Å, consistent with sp³ hybridization.

- C≡N (cyanophenyl) : 1.12–1.13 Å, indicating strong triple bond character.

Bond Angle Optimization :

The dihedral angles between the piperidine ring and the cyanophenyl group are critical. DFT calculations show that the preferred dihedral angle (φ) for the C4–N–C(aryl) bond is ~60°, optimizing π-conjugation between the lone pair of nitrogen and the aryl π-system. This alignment stabilizes the axial conformation in some cases, despite steric constraints.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties are governed by the interplay between the electron-withdrawing cyanophenyl group and the electron-donating piperidine ring.

Frontier Molecular Orbitals (FMOs) :

- HOMO : Localized on the piperidine nitrogen and adjacent carbons, with partial delocalization into the cyanophenyl group.

- LUMO : Delocalized across the cyanophenyl π-system, reflecting its electron-deficient nature.

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | -5.38 | -0.57 | 4.81 |

| M06-2X/6-311G(d,p) | -5.62 | -0.81 | 4.81 |

Energies calculated using DFT methods.

Reactivity Implications :

The HOMO-LUMO gap of ~4.8 eV suggests moderate chemical reactivity, with the LUMO’s low energy facilitating electrophilic attacks on the cyanophenyl group. The electron-deficient aryl system also enables π-π interactions in biological binding pockets.

Comparative Analysis with Isomeric Piperidine-Cyanophenyl Derivatives

The positional isomerism of the cyanophenyl group (2-, 3-, or 4-substituted) drastically alters physicochemical and electronic properties.

3-Cyanophenyl vs. 4-Cyanophenyl :

- Conformational Stability : The 4-cyanophenyl derivative exhibits higher chair conformation prevalence due to minimized steric hindrance compared to 3-substituted analogs, which often adopt boat-like conformations.

- Electronic Effects : The 4-cyanophenyl group enables stronger resonance stabilization with the piperidine nitrogen, as seen in NBO analysis, whereas 2-cyanophenyl isomers exhibit weaker conjugation.

| Isomer | Dominant Conformation | C–N Bond Order | HOMO Energy (eV) |

|---|---|---|---|

| 1-(4-Cyanophenyl) | Chair | 0.92 | -5.38 |

| 1-(3-Cyanophenyl) | Twist-boat | 0.85 | -5.62 |

| 1-(2-Cyanophenyl) | Chair (less stable) | 0.88 | -5.45 |

Data compiled from crystallographic and computational studies.

Biological Relevance : The 4-cyanophenyl isomer’s planar geometry and electronic profile make it a favorable scaffold for kinase inhibitors (e.g., EGFR, ALK) and PD-L1 inhibitors, as its orientation optimizes hydrophobic and π-π interactions with target proteins. In contrast, 2-cyanophenyl derivatives often exhibit lower binding affinity due to suboptimal spatial alignment.

属性

IUPAC Name |

1-(4-cyanophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCXEOVSAJSXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598638 | |

| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162997-21-9 | |

| Record name | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview

A common synthetic approach involves starting from a substituted piperidone derivative, introducing the cyano group at the 4-position via nucleophilic addition of hydrocyanic acid (prussic acid), followed by amination and carboxylation steps to yield the target piperidine carboxylic acid derivative.

Stepwise Methodology (Adapted from CN102442937A)

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Cyanohydrin formation by adding hydrocyanic acid to 1-benzyl-4-piperidone under base catalysis | 0–15 °C, base catalyst, methanol solvent, slow addition over 0.5–3 h, then reflux | Molar ratio 1-benzyl-4-piperidone : prussic acid : base catalyst = 1 : 1–1.05 : 0.5–1.05 |

| 2 | Amination by adding aniline under reflux to form 1-benzyl-4-cyano-4-anilinopiperidine | Reflux, addition over 0.5–2.5 h, then cooling and crystallization in glacial acetic acid | Molar ratio 1-benzyl-4-piperidone : aniline : glacial acetic acid = 1 : 1–1.05 : 1–3.5 |

| 3 | Acid hydrolysis of cyano group to carboxylic acid using concentrated sulfuric acid | 70–90% H2SO4, 20–50 °C, 50–90 h stirring | Followed by pH adjustment with ammonia to 4–9, crystallization |

| 4 | Final purification by reflux in concentrated hydrochloric acid | 20–35 °C initial, then reflux 10–20 h, cooling and crystallization | Produces white crystalline 1-benzyl-4-anilino piperidine-4-carboxylic acid |

This method avoids large volumes of organic solvents, simplifies the process flow, reduces environmental impact, and improves yield.

Key Features

- The initial cyanation step is critical for introducing the 4-cyano substituent.

- Amination with aniline or related aromatic amines introduces the 4-aryl substituent on the piperidine ring.

- Hydrolysis converts the nitrile to the carboxylic acid, completing the formation of the piperidine-4-carboxylic acid structure.

- The process is optimized for industrial scale with attention to reagent ratios, temperature control, and crystallization conditions.

Preparation of 4-Cyanopiperidine Intermediates

While the above method focuses on substituted piperidine carboxylic acids, the preparation of 4-cyanopiperidine hydrochloride is a key intermediate step relevant to synthesizing 1-(4-Cyanophenyl)piperidine-4-carboxylic acid.

Method Highlights (From US20170369442A1)

| Aspect | Description |

|---|---|

| Starting Material | Isonipecotamide (4-piperidinecarboxamide) |

| Key Reaction | Dehydration of isonipecotamide using excess thionyl chloride (4 to 15 mol equivalents) to form 4-cyanopiperidine hydrochloride |

| Workup | Neutralization with NaOH to pH 12–13, extraction with aromatic solvents (benzene, toluene, xylene), distillation to isolate product |

| Yield | Reported yields between 32.7% and 62.8%, though reproducibility is challenging |

| Limitations | Requires large base quantities, multiple solvent extractions, distillation steps; low to moderate yields; isolation difficulties |

This method provides a route to the 4-cyano piperidine core, which can be further functionalized to the target compound.

Improvements Sought

- Reduction of steps and solvents.

- Avoidance of extensive extraction and distillation.

- Enhanced yield and purity.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method from CN102442937A | Method from US20170369442A1 |

|---|---|---|

| Starting Material | 1-benzyl-4-piperidone | Isonipecotamide |

| Cyanation Agent | Hydrocyanic acid (prussic acid) | Thionyl chloride dehydration |

| Functionalization | Amination with aniline | Not applicable (focus on cyanopiperidine) |

| Hydrolysis | Sulfuric acid hydrolysis of nitrile to acid | Not applicable |

| Purification | Crystallization and acid reflux | Multiple solvent extractions and distillation |

| Environmental Impact | Reduced organic solvent use | Higher solvent and base usage |

| Yield | Improved by process optimization | Moderate, with reproducibility issues |

Research Findings and Notes

- The cyanation step using hydrocyanic acid under base catalysis is effective for introducing the cyano group at the 4-position of piperidine derivatives.

- Amination with aromatic amines like aniline enables the introduction of the 4-cyanophenyl moiety.

- Acid hydrolysis of nitrile to carboxylic acid is a prolonged step requiring controlled temperature and time.

- Avoiding excessive use of volatile organic solvents and simplifying crystallization steps enhances environmental safety and cost-effectiveness.

- The preparation of 4-cyanopiperidine hydrochloride, a key intermediate, remains challenging due to low yields and difficult isolation, motivating ongoing research for improved methods.

Summary Table of Preparation Steps for this compound

| Step Number | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyanohydrin formation | 1-benzyl-4-piperidone, hydrocyanic acid, base catalyst | 0–15 °C, methanol, reflux | 1-benzyl-4-cyano piperidine intermediate |

| 2 | Amination | Aniline, glacial acetic acid | Reflux, slow addition | 1-benzyl-4-cyano-4-anilinopiperidine |

| 3 | Nitrile hydrolysis | Concentrated sulfuric acid | 20–50 °C, 50–90 h | 1-benzyl-4-carbamyl-4-anilinopiperidine |

| 4 | Acid reflux and crystallization | Concentrated hydrochloric acid | Reflux 10–20 h, cooling | 1-benzyl-4-anilino piperidine-4-carboxylic acid |

This detailed analysis synthesizes the preparation methods for this compound and closely related compounds, highlighting reaction conditions, reagents, and process optimizations from diverse patent literature. The focus on stepwise cyanation, amination, and hydrolysis provides a robust framework for researchers and industrial chemists aiming to produce this compound efficiently and sustainably.

化学反应分析

1-(4-Cyanophenyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4-Cyanophenyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 1-(4-Cyanophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

1-(4-Cyanophenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Isonipecotic acid: This compound also belongs to the class of piperidine carboxylic acids and has similar structural features.

1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid: Another compound with a piperidine ring and carboxylic acid moiety. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other similar compounds.

生物活性

1-(4-Cyanophenyl)piperidine-4-carboxylic acid, a compound with the CAS number 162997-21-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H12N2O2

- Molecular Weight : 216.24 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid moiety, contributing to its chemical reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves:

- Piperidine Formation : The initial step often includes the formation of the piperidine ring through cyclization reactions.

- Substitution Reactions : The introduction of the 4-cyanophenyl group is achieved via electrophilic aromatic substitution.

- Carboxylation : The final step involves carboxylation to introduce the carboxylic acid functional group.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- IC50 Values :

- MCF-7 (breast cancer): 0.48 µM

- HCT-116 (colon cancer): 0.19 µM

These values suggest that the compound is effective in inducing apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : It may act as an inhibitor of specific kinases or other enzymes involved in cell proliferation.

- Induction of Apoptosis : Through increased expression of pro-apoptotic factors and activation of caspases, leading to programmed cell death.

Case Studies

Several studies have focused on the biological activity of this compound:

-

Study on MCF-7 Cells :

- The compound was shown to increase p53 expression and activate caspase pathways, leading to enhanced apoptosis.

- Flow cytometry analyses revealed significant cell cycle arrest at the G1 phase.

-

In Vivo Studies :

- Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (MCF-7) | IC50 (HCT-116) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.48 µM | 0.19 µM | Apoptosis induction, enzyme inhibition |

| Prodigiosin | 1.93 µM | 2.84 µM | Antimicrobial and anticancer activity |

| Tamoxifen | Varies | Varies | Estrogen receptor modulation |

Future Directions

The promising biological activity of this compound warrants further investigation into its pharmacological properties and potential applications in drug development. Future research should focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials : Progressing towards clinical evaluations to assess safety and efficacy in humans.

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for 1-(4-Cyanophenyl)piperidine-4-carboxylic acid?

- Methodology :

- Piperidine Ring Formation : Cyclization of precursors like δ-valerolactam derivatives or reductive amination of glutaric dialdehyde analogs, followed by functionalization .

- Cyanophenyl Introduction : Nucleophilic aromatic substitution (e.g., using 4-cyanophenyl boronic acid under Suzuki coupling) or Ullmann-type reactions with Cu catalysts .

- Carboxylic Acid Incorporation : Hydrolysis of ester-protected intermediates (e.g., ethyl piperidine-4-carboxylate) under acidic/basic conditions, as seen in analogous sulfonamide derivatives .

- Key Considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF/THF) to enhance yield. Monitor via TLC/HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Techniques :

- NMR : H/C NMR to confirm piperidine ring conformation, cyanophenyl substitution, and carboxylic acid proton .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Purity Assessment : HPLC with C18 columns (ACN/water mobile phase) and UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and accelerated stability studies (40–60°C) to assess degradation pathways .

- pH Sensitivity : Test solubility and stability in buffers (pH 1–12) over 24–72 hours. Acidic conditions may hydrolyze the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

- Approach :

- Comparative Reaction Screening : Test alternative catalysts (e.g., Pd(PPh) vs. CuI for coupling reactions) and solvents (DMF vs. toluene) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., de-cyanated derivatives) and adjust stoichiometry .

- Scale-Up Validation : Replicate small-scale optimized conditions in continuous flow reactors to assess reproducibility .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) based on sulfonamide-piperidine analogs .

- QSAR Modeling : Train models on piperidine-carboxylic acid derivatives’ bioactivity data (IC, logP) to predict pharmacokinetics .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How to optimize regioselectivity during cyanophenyl group introduction?

- Strategies :

- Directed Metalation : Use directing groups (e.g., sulfonyl) on the piperidine ring to guide cyanophenyl attachment to the para position .

- Microwave-Assisted Synthesis : Reduce reaction time (20–30 minutes) and improve regioselectivity via controlled thermal activation .

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent unwanted side reactions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to validate?

- Resolution :

- Solvent Polarity Tests : Measure solubility in DMSO, water, and ethanol via gravimetric analysis. Compare with computationally predicted logS values .

- pH-Dependent Studies : Adjust pH with NaOH/HCl and quantify dissolved compound via UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。